

# Application Notes and Protocols for ASP5878 in Cell Culture

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## Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635

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## Introduction

**ASP5878** is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[3][4] Genetic alterations in FGFRs, including mutations, amplifications, and fusions, are oncogenic drivers in various cancers, making FGFRs attractive therapeutic targets.[4][5] **ASP5878** has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer with aberrant FGFR signaling.[4][5] These application notes provide detailed protocols for determining the optimal concentration of **ASP5878** in cell culture and for assessing its effects on cell viability, signaling pathways, and apoptosis.

## Mechanism of Action

**ASP5878** exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs.[3] This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades.[3][6] A primary pathway affected is the RAS-MAPK-ERK pathway, which is crucial for cell proliferation.[3][6] Inhibition of this pathway by **ASP5878** leads to decreased cell growth and induction of apoptosis in cancer cells that are dependent on FGFR signaling.[3][4]

## Data Presentation

**Table 1: In Vitro Inhibitory Activity of ASP5878 against FGFR Kinases**

Kinase	IC50 (nmol/L)
FGFR1	0.47
FGFR2	0.60
FGFR3	0.74
FGFR4	3.5

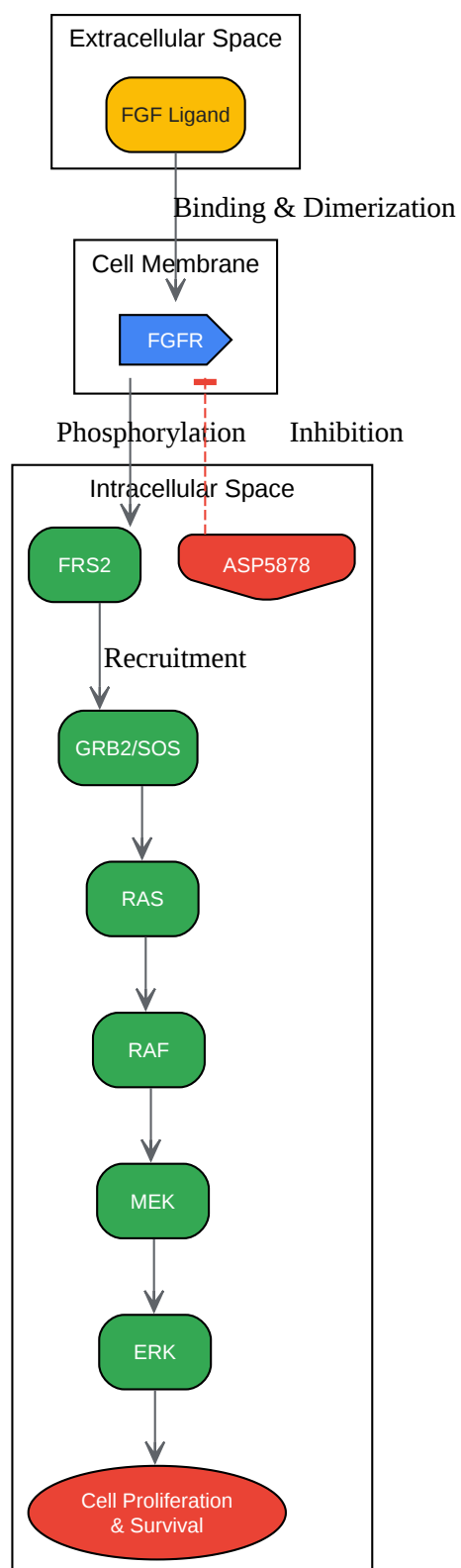
Data compiled from studies on recombinant FGFR tyrosine kinase activities.[3]

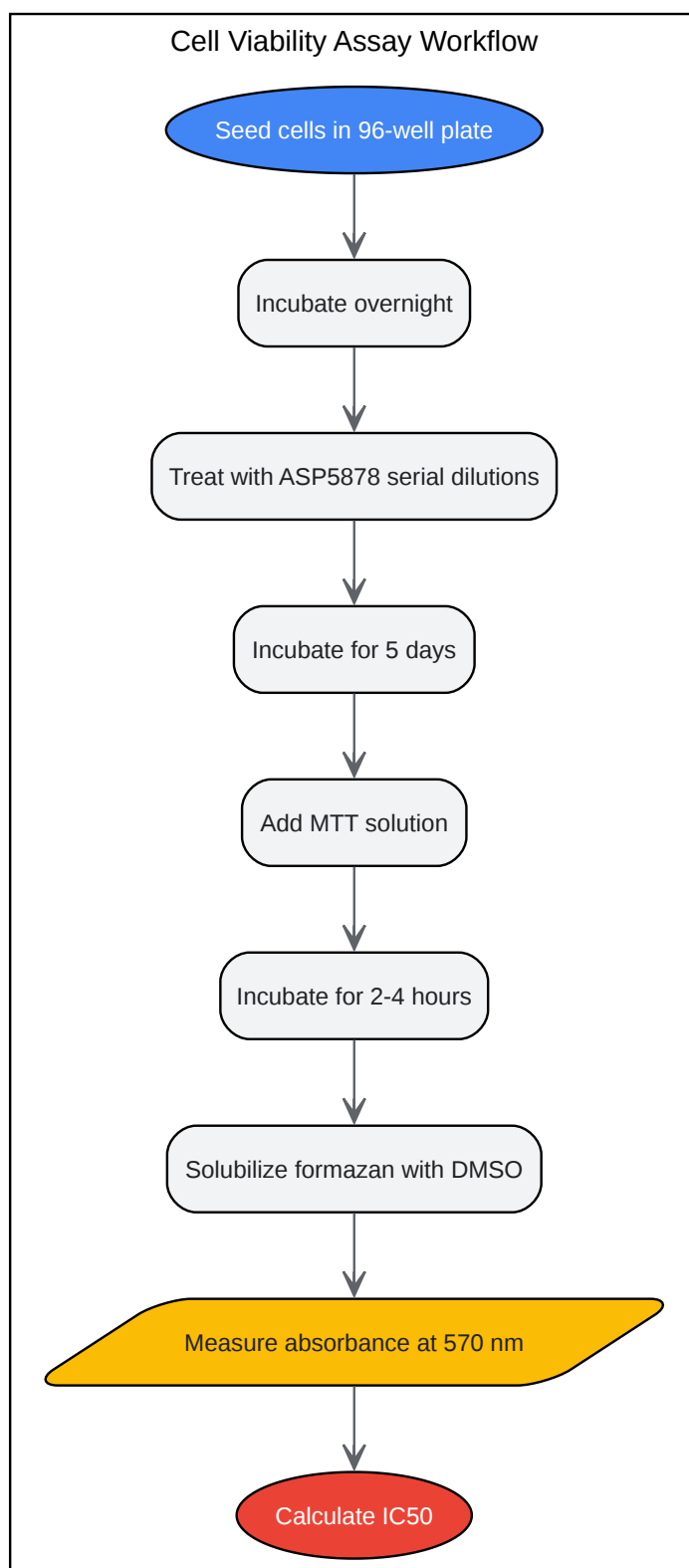
**Table 2: Anti-proliferative Activity of ASP5878 in Human Cancer Cell Lines**

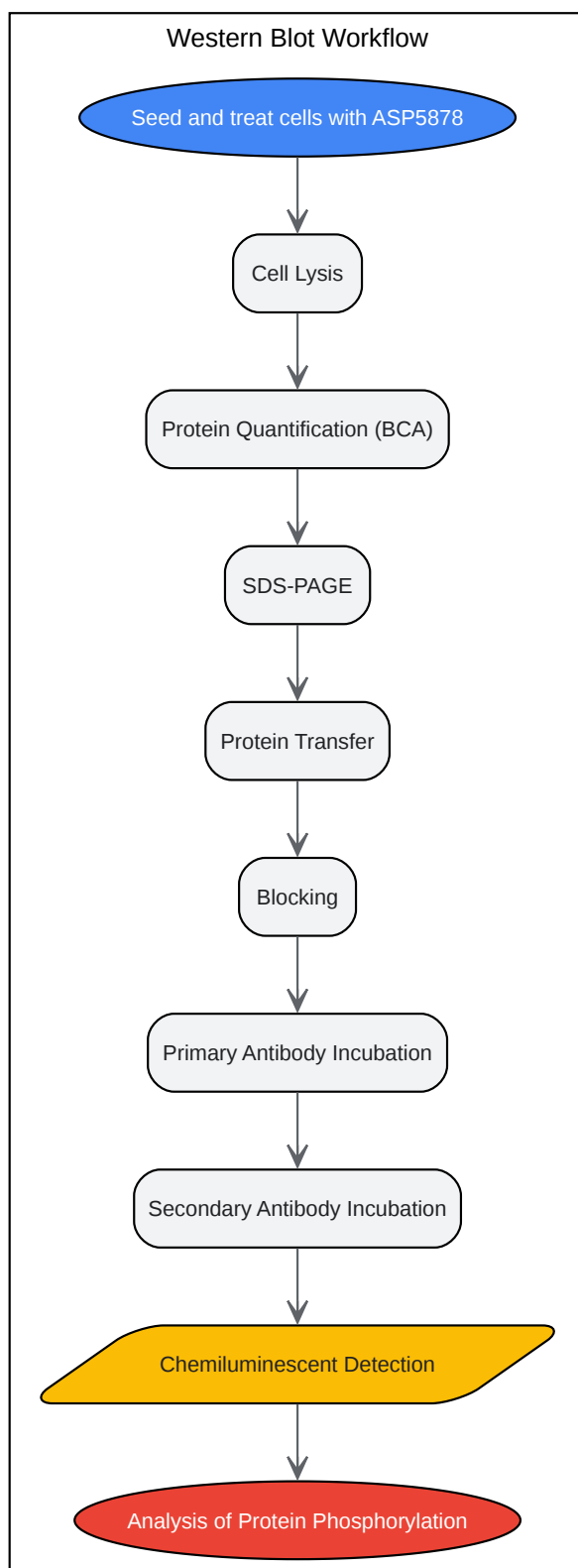
Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
Hep3B2.1-7	Hepatocellular Carcinoma	FGF19 expressing	8.5
HuH-7	Hepatocellular Carcinoma	FGF19 expressing	27
JHH-7	Hepatocellular Carcinoma	FGF19 expressing	21
UM-UC-14	Urothelial Cancer	FGFR3 point mutation	-
RT-112	Urothelial Cancer	FGFR3 point mutation	-
RT4	Urothelial Cancer	-	-
SW 780	Urothelial Cancer	-	-

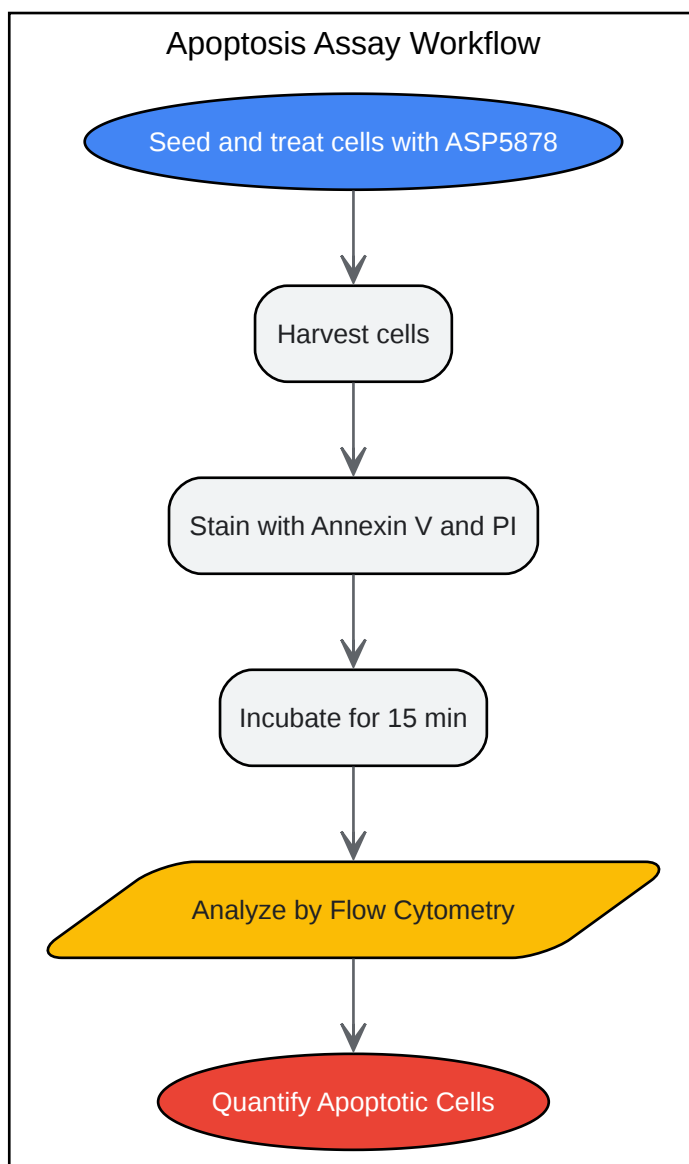
IC50 values were determined after 5 days of continuous exposure to **ASP5878**.[3][5]

## Signaling Pathway









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